1,2-Benzisothiazol-3(2H)-one, 2-(2-(dibutylamino)ethyl)-, 1,1-dioxide, hydrochloride is a complex organic compound with the molecular formula and a molecular weight of approximately 364.93 g/mol. This compound features a benzisothiazole core, which is a bicyclic structure containing both benzene and thiazole rings. The presence of the dibutylamino group enhances its solubility and reactivity, making it suitable for various applications in medicinal chemistry and materials science.
These reactions are fundamental in synthesizing derivatives with enhanced properties or specific functionalities.
1,2-Benzisothiazol-3(2H)-one derivatives have demonstrated a range of biological activities. Notably:
The synthesis of 1,2-Benzisothiazol-3(2H)-one, 2-(2-(dibutylamino)ethyl)-, 1,1-dioxide, hydrochloride can be achieved through several methodologies:
This compound finds utility in various fields:
Interaction studies indicate that 1,2-Benzisothiazol-3(2H)-one derivatives can interact with various biological targets:
Several compounds share structural similarities with 1,2-Benzisothiazol-3(2H)-one, 2-(2-(dibutylamino)ethyl)-, 1,1-dioxide, hydrochloride. Here is a comparison highlighting their uniqueness:
Compound Name | Structure | Key Features | Biological Activity |
---|---|---|---|
1,2-Benzisothiazol-3(2H)-one | Structure | Basic benzisothiazole structure | Antifungal and antimicrobial |
Benzisothiazolinone | Structure | Lacks dibutylamino group | Used as a biocide |
1,2-Benzisothiazol-3-one Sodium Salt | Structure | Water-soluble derivative | Antimicrobial properties |
The unique presence of the dibutylamino group in 1,2-Benzisothiazol-3(2H)-one, 2-(2-(dibutylamino)ethyl)-, 1,1-dioxide distinguishes it from other similar compounds by enhancing its solubility and potentially its biological activity.